
1-(2,4-Dichloro-6-hydroxy-3-methoxyphenyl)naphthalen-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-Dichloro-6-hydroxy-3-methoxyphenyl)naphthalen-2-OL is a chemical compound with the molecular formula C17H12Cl2O3 and a molecular weight of 335.18 g/mol . This compound is characterized by the presence of two chlorine atoms, a hydroxyl group, and a methoxy group attached to a naphthalen-2-ol structure. It is primarily used in research and industrial applications.
Métodos De Preparación
The synthesis of 1-(2,4-Dichloro-6-hydroxy-3-methoxyphenyl)naphthalen-2-OL involves several steps. One common method includes the reaction of 2,4-dichloro-6-hydroxy-3-methoxybenzaldehyde with naphthalen-2-ol under specific conditions . The reaction typically requires a catalyst and is carried out in an organic solvent. Industrial production methods may involve bulk custom synthesis and procurement .
Análisis De Reacciones Químicas
1-(2,4-Dichloro-6-hydroxy-3-methoxyphenyl)naphthalen-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Substitution: Halogen atoms can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(2,4-Dichloro-6-hydroxy-3-methoxyphenyl)naphthalen-2-OL has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(2,4-Dichloro-6-hydroxy-3-methoxyphenyl)naphthalen-2-OL involves its interaction with specific molecular targets. The hydroxyl and methoxy groups play a crucial role in its binding to enzymes and receptors. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to its observed biological effects .
Comparación Con Compuestos Similares
1-(2,4-Dichloro-6-hydroxy-3-methoxyphenyl)naphthalen-2-OL can be compared with similar compounds such as:
2,6-Dichloro-3-hydroxy-4-methoxybenzaldehyde: Similar in structure but differs in the position of functional groups.
2-Naphthalenol derivatives: These compounds share the naphthalen-2-ol core but have different substituents.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C17H12Cl2O3 |
|---|---|
Peso molecular |
335.2 g/mol |
Nombre IUPAC |
1-(2,4-dichloro-6-hydroxy-3-methoxyphenyl)naphthalen-2-ol |
InChI |
InChI=1S/C17H12Cl2O3/c1-22-17-11(18)8-13(21)15(16(17)19)14-10-5-3-2-4-9(10)6-7-12(14)20/h2-8,20-21H,1H3 |
Clave InChI |
JIEODQSFJCHXHK-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C(=C1Cl)C2=C(C=CC3=CC=CC=C32)O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[[5-[[5-[[5-[[5-[[5-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]oxolane-2,3,4-triol](/img/structure/B12083105.png)
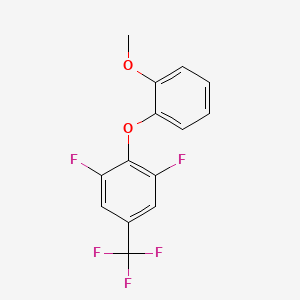

![1-(4,6-Dibromo-3-fluorothieno[2,3-c]thiophen-2-yl)nonan-1-one](/img/structure/B12083121.png)
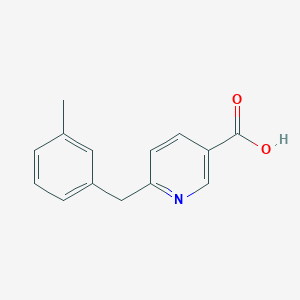
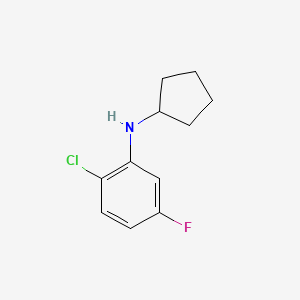
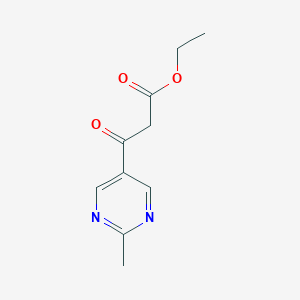

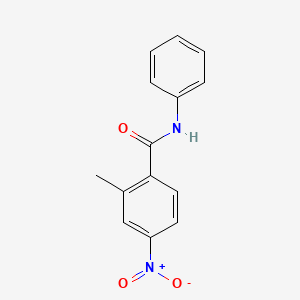
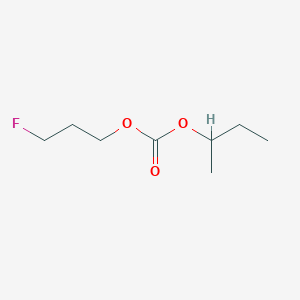


![2-[(1E,3E,5Z)-5-[3,3-dimethyl-1-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]indol-2-ylidene]penta-1,3-dienyl]-1-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium;chloride](/img/structure/B12083206.png)

